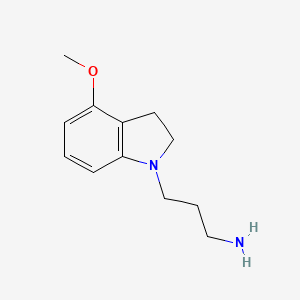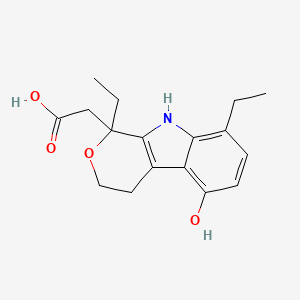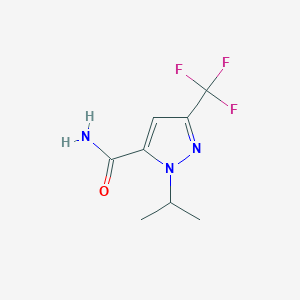![molecular formula C11H21N3O2 B15291249 2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, an oxan-4-yl group, and a hydroxyethanimidamide moiety, making it a unique structure for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cyclopropylmethylamine with oxan-4-ylmethyl chloride under basic conditions to form the intermediate (cyclopropylmethyl)[(oxan-4-yl)methyl]amine . This intermediate is then reacted with hydroxyethanimidamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or oxan-4-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine: Shares a similar structure but lacks the hydroxyethanimidamide moiety.
4-[(Cyclopropylmethyl)amino]-4-oxo-2-butenoic acid: Contains a cyclopropylmethyl group but differs in the oxan-4-yl and hydroxyethanimidamide components.
Uniqueness
2-[Cyclopropylmethyl(oxan-4-yl)amino]-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H21N3O2 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c12-11(13-15)8-14(7-9-1-2-9)10-3-5-16-6-4-10/h9-10,15H,1-8H2,(H2,12,13) |
Clave InChI |
IATFKQHPDYAEAC-UHFFFAOYSA-N |
SMILES isomérico |
C1CC1CN(C/C(=N\O)/N)C2CCOCC2 |
SMILES canónico |
C1CC1CN(CC(=NO)N)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
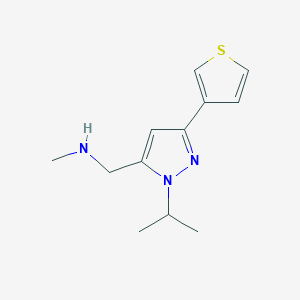
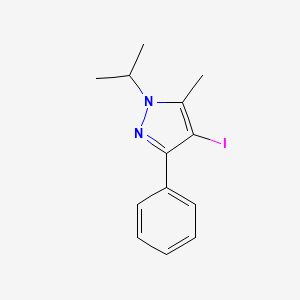
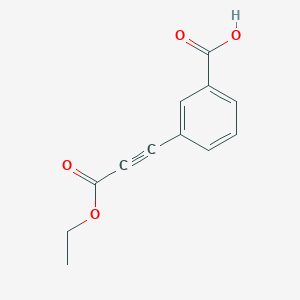
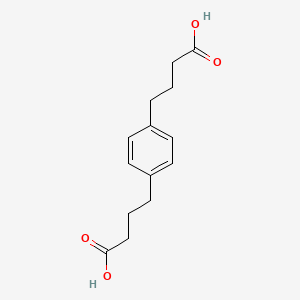
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
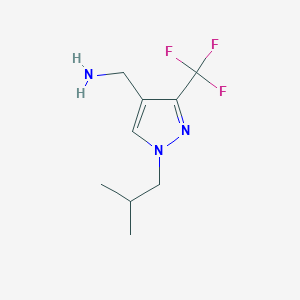
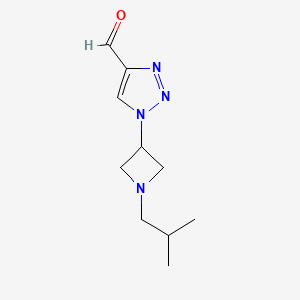
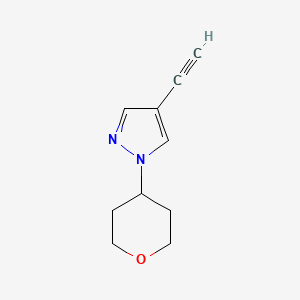
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
